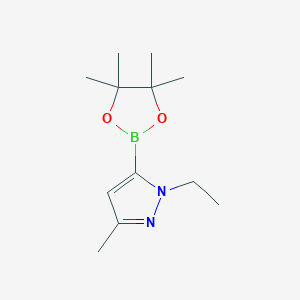

1-Ethyl-3-methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol

Übersicht

Beschreibung

1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H21BN2O2 and its molecular weight is 236.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Diese Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika eingesetzt. Ihre Struktur ermöglicht die Inhibition der Bromodomänen-vermittelten Erkennung von Acetyllysin-Regionen von Proteinen, wie z. B. Histonen . Dies ist besonders nützlich bei der Behandlung von Krankheiten mit abnormen Zellsignalwegen, einschließlich verschiedener Krebsarten und entzündlicher Erkrankungen .

Materialwissenschaft

Im Bereich der Materialwissenschaften werden Verbindungen wie 1-Ethyl-3-methyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol als Bausteine für die Herstellung neuartiger Materialien verwendet. Sie können in kleine Molekülhalbleiter integriert werden, die für die Entwicklung neuer elektronischer Geräte unerlässlich sind .

Organische Synthese

Diese Verbindung dient als vielseitiges Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die grundlegende Schritte bei der Synthese komplexer organischer Moleküle darstellen .

Analytische Chemie

Aufgrund ihrer hohen Reinheit und Stabilität wird diese Verbindung in der analytischen Chemie als Standard- oder Referenzmaterial verwendet. Sie unterstützt die Kalibrierung von Instrumenten und die Validierung analytischer Methoden .

Chemische Forschung

Forscher verwenden diese Verbindung, um die Eigenschaften und die Reaktivität von Boronsäureestern zu untersuchen. Das Verständnis dieser Eigenschaften ist entscheidend für die Weiterentwicklung des Wissens über die Borchemie und ihre Anwendungen .

Epigenetik

Die Fähigkeit der Verbindung, epigenetische Marker zu modulieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung der Genexpressionsregulation. Dies hat Auswirkungen auf das Verständnis komplexer biologischer Prozesse und Krankheiten .

Katalyse

In der Katalyse kann diese Verbindung als Ligand oder Katalysator selbst fungieren und verschiedene chemische Umwandlungen erleichtern. Dies ist besonders wichtig bei der Entwicklung effizienterer und nachhaltigerer chemischer Prozesse .

Nanotechnologie

Schließlich kann diese Verbindung in der Nanotechnologie verwendet werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren. Diese Modifikation kann die Löslichkeit, Stabilität und Funktionalität von Nanopartikeln für verschiedene Anwendungen verbessern .

Biologische Aktivität

1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1876473-39-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 236.12 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the boron-containing dioxaborolane moiety enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Pyrazoles have been shown to possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Many pyrazole compounds demonstrate significant anti-inflammatory activity.

- Anticancer Potential : Certain pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

Antimicrobial Activity

A study evaluated various substituted pyrazoles for their antimicrobial efficacy. The results indicated that this compound exhibits notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the broth microdilution technique.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anti-inflammatory Activity

Another study assessed the anti-inflammatory potential of the compound using in vitro models. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this pyrazole derivative.

Anticancer Activity

The anticancer properties were evaluated in vitro against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MCF7 | 15 |

The proposed mechanism by which 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It has been suggested that this pyrazole derivative can modulate key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammation and cancer progression.

- Interaction with Cellular Targets : The boron moiety may facilitate interactions with cellular targets leading to enhanced bioactivity.

Case Studies

Several case studies have documented the therapeutic applications of pyrazole derivatives similar to this compound:

- Case Study on Inflammatory Diseases : A clinical trial involving a similar pyrazole derivative showed promising results in reducing symptoms of rheumatoid arthritis.

- Cancer Treatment Study : Another study highlighted the use of pyrazole derivatives in combination therapy for patients with advanced-stage cancers, demonstrating improved outcomes compared to standard treatments.

Eigenschaften

IUPAC Name |

1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-15-10(8-9(2)14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIOIWLEZPKVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138287 | |

| Record name | 1H-Pyrazole, 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-39-0 | |

| Record name | 1H-Pyrazole, 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1876473-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.